N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15315041
InChI: InChI=1S/C19H20FNO3S/c1-14-4-2-6-16(10-14)19(22)21(18-8-9-25(23,24)13-18)12-15-5-3-7-17(20)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3
SMILES:
Molecular Formula: C19H20FNO3S
Molecular Weight: 361.4 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide

CAS No.:

Cat. No.: VC15315041

Molecular Formula: C19H20FNO3S

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide -

Specification

Molecular Formula C19H20FNO3S
Molecular Weight 361.4 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-methylbenzamide
Standard InChI InChI=1S/C19H20FNO3S/c1-14-4-2-6-16(10-14)19(22)21(18-8-9-25(23,24)13-18)12-15-5-3-7-17(20)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3
Standard InChI Key NUBSSAXPOVIUDX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Introduction

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structural features, which include a tetrahydrothiophene ring in its dioxidized form, a fluorinated benzyl group, and a methyl-substituted benzamide moiety. The presence of these diverse functional groups suggests potential applications in pharmaceuticals or materials science due to its possible biological activity and chemical properties.

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide typically involves multiple steps, including the preparation of the tetrahydrothiophene ring and the benzamide moiety. Common methods include:

  • Condensation Reactions: Used to form the amide bond between the benzyl group and the benzamide part.

  • Oxidation Steps: Necessary for converting the tetrahydrothiophene ring into its dioxidized form.

Synthesis Steps

  • Preparation of Tetrahydrothiophene-3-amine: This involves the synthesis or procurement of the tetrahydrothiophene ring followed by its conversion into an amine.

  • Oxidation to 1,1-Dioxidotetrahydrothiophen-3-amine: This step typically uses oxidizing agents like hydrogen peroxide.

  • Synthesis of 3-Fluorobenzyl Chloride: Prepared from 3-fluorobenzyl alcohol through chlorination.

  • Coupling Reaction: The amine is coupled with 3-fluorobenzyl chloride to form the N-(3-fluorobenzyl) derivative.

  • Condensation with 3-Methylbenzoic Acid: The final step involves forming the amide bond using coupling agents like DCC or HATU.

Potential Applications

Given its structural complexity, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide may exhibit biological activity, making it a candidate for pharmaceutical research. The fluorine atom and the dioxidized thiophene ring could contribute to its interaction with enzymes or receptors, potentially leading to applications in drug development.

Biological Activity Table

Potential ActivityMechanism
Enzyme InhibitionBinding to active sites of enzymes due to its structural features
Receptor ModulationInteraction with specific receptors influenced by the fluorobenzyl group

Safety and Handling

Handling N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide requires caution due to its potential reactivity and sensitivity to light and moisture. It is advisable to store it in a cool, dry place and handle it under inert conditions when possible.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator